

Methyl 4-(4-hydroxybutyl)benzoate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Methyl 4-(4-hydroxybutyl)benzoate

Cat. No.: B142248

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Introduction: Unveiling a Key Synthetic Intermediate

Methyl 4-(4-hydroxybutyl)benzoate is a bifunctional organic molecule that has garnered significant interest within the pharmaceutical industry. Its structure, featuring a benzoate ester at one end and a primary alcohol at the other, makes it a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its chemical structure, synthesis, characterization, and its critical role as a precursor in the synthesis of prominent therapeutics, most notably the antifolate chemotherapy agent, Pemetrexed. For researchers and drug development professionals, a thorough understanding of this intermediate is paramount for process optimization, impurity profiling, and ultimately, the successful development of safe and effective medicines.

Chemical Structure and Physicochemical Properties

Methyl 4-(4-hydroxybutyl)benzoate possesses a well-defined chemical architecture that dictates its reactivity and physical characteristics. The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The ester group, specifically a methyl ester, provides a site for potential hydrolysis or transesterification, while the terminal hydroxyl group on the butyl chain offers a nucleophilic center for various coupling reactions.

Below is a 2D representation of the chemical structure of **Methyl 4-(4-hydroxybutyl)benzoate**:

Caption: 2D Chemical Structure of **Methyl 4-(4-hydroxybutyl)benzoate**.

A summary of its key physicochemical properties is provided in the table below for easy reference.

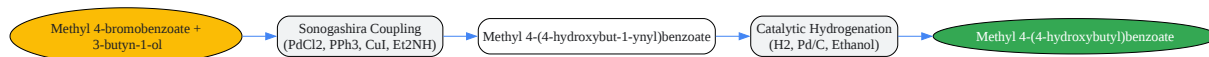
Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1][2]
Molecular Weight	208.25 g/mol	[1]
CAS Number	123910-88-3	[1][2]
Appearance	Colorless oil (at room temperature)	[3]
Boiling Point	240-242 °C	[4]
Density	0.988-0.990 g/mL	[4]
Solubility	Soluble in organic solvents like ethanol, ether, and ketone.	[4]

Synthesis of Methyl 4-(4-hydroxybutyl)benzoate

The synthesis of **Methyl 4-(4-hydroxybutyl)benzoate** can be achieved through a multi-step process. A common and effective route involves the hydrogenation of an alkyne precursor. This approach provides a high degree of control over the final structure and is amenable to scale-up.

Synthetic Pathway Overview

The synthesis commences with a Sonogashira coupling of a protected bromo-aromatic ester with an appropriate acetylenic alcohol. This is followed by the reduction of the alkyne to an alkane, yielding the desired product. The causality behind this choice of pathway lies in the reliability and high yields typically associated with palladium-catalyzed cross-coupling reactions and subsequent catalytic hydrogenations.



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Caption: Synthetic workflow for **Methyl 4-(4-hydroxybutyl)benzoate**.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-hydroxybut-1-ynyl)benzoate^[4]

This initial step involves a Sonogashira coupling reaction, a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

- **Reaction Setup:** To a solution of methyl 4-bromobenzoate (1.0 eq) in diethylamine, add triphenylphosphine (0.01 eq) and palladium chloride (0.005 eq) under a nitrogen atmosphere.
- **Catalyst Addition:** To this stirred mixture, add copper(I) iodide (0.01 eq).
- **Reagent Addition:** Slowly add 3-butyne-1-ol (1.0 eq) to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature for 18 hours under a nitrogen atmosphere. The use of a nitrogen atmosphere is critical to prevent the oxidation of the palladium catalyst, thereby ensuring its catalytic activity.
- **Work-up and Isolation:** Remove the diethylamine under reduced pressure. Add water to the residue and extract the aqueous layer with benzene. The organic extracts are then filtered through a pad of silica gel to remove the metal catalysts. The filtrate is concentrated under reduced pressure to yield the crude product.
- **Purification:** Recrystallization from a mixture of benzene and hexane affords pure methyl 4-(4-hydroxybut-1-ynyl)benzoate.

Step 2: Synthesis of **Methyl 4-(4-hydroxybutyl)benzoate**^[3]

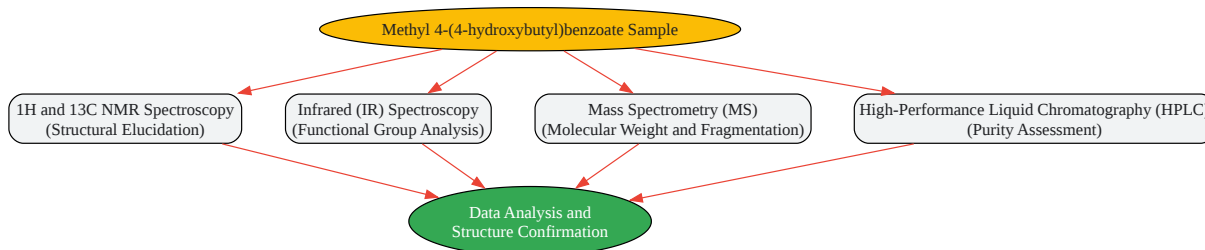
The second and final step is a catalytic hydrogenation to reduce the alkyne functionality to the corresponding saturated alkyl chain.

- **Reaction Setup:** Dissolve methyl 4-(4-hydroxybut-1-ynyl)benzoate (1.0 eq) in ethanol in a hydrogenation vessel.

- **Catalyst Addition:** Add 5% palladium on charcoal (10% by weight) to the solution. Palladium on charcoal is a highly effective and commonly used catalyst for the reduction of alkynes and alkenes due to its high surface area and catalytic activity.
- **Reaction Conditions:** Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture for 12 hours. The pressure of hydrogen gas is a key parameter that influences the rate of reaction.
- **Work-up and Isolation:** After the reaction is complete, filter the mixture through a pad of silica gel to remove the palladium catalyst. The silica gel is washed with ethanol to ensure complete recovery of the product.
- **Final Product:** Concentrate the filtrate under reduced pressure to yield **Methyl 4-(4-hydroxybutyl)benzoate** as an oil.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of **Methyl 4-(4-hydroxybutyl)benzoate**. A combination of spectroscopic and chromatographic techniques is employed for this purpose.



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Caption: Analytical workflow for the characterization of **Methyl 4-(4-hydroxybutyl)benzoate**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (CDCl_3): The proton NMR spectrum provides characteristic signals that confirm the presence of all proton environments in the molecule. Key expected signals include:
 - Aromatic protons (Ar-H) appearing as doublets in the range of δ 7.25-7.95 ppm.[3]
 - A singlet for the methyl ester protons ($-\text{OCH}_3$) around δ 3.89 ppm.[3]
 - A triplet for the methylene protons adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$) around δ 3.65 ppm.[3]
 - A triplet for the benzylic methylene protons ($-\text{Ar}-\text{CH}_2-$) around δ 2.69 ppm.[3]
 - A multiplet for the two internal methylene protons of the butyl chain around δ 1.66 ppm.[3]
- ^{13}C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Expected chemical shifts would include signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the four distinct carbons of the butyl chain.

Infrared (IR) Spectroscopy:

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

- A broad absorption band in the region of 3390 cm^{-1} is indicative of the O-H stretching vibration of the hydroxyl group.[3]
- A strong absorption band around 1705 cm^{-1} corresponds to the C=O stretching vibration of the ester carbonyl group.[3]
- C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected in the $2850\text{-}3000\text{ cm}^{-1}$ region.[3]
- C-O stretching vibrations for the ester and alcohol functionalities will also be present.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which can further confirm its structure. The molecular ion peak $[M]^+$ would be expected at m/z 208. Common fragmentation patterns for benzoate esters include the loss of the alkoxy group ($\bullet OCH_3$) to form a stable acylium ion, and cleavage of the butyl chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of **Methyl 4-(4-hydroxybutyl)benzoate**. A reverse-phase HPLC method with UV detection is typically employed.

- **Column:** A C18 column is suitable for the separation of this moderately polar compound.
- **Mobile Phase:** A gradient elution with a mixture of water and a polar organic solvent such as acetonitrile or methanol is commonly used. The gradient can be optimized to achieve good resolution between the main peak and any potential impurities.
- **Detection:** UV detection at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm) is appropriate for quantification.
- **Purity Assessment:** The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Application in Drug Development: A Key Intermediate for Pemetrexed

The primary significance of **Methyl 4-(4-hydroxybutyl)benzoate** in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of the anticancer drug Pemetrexed. Pemetrexed is a multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.

Methyl 4-(4-hydroxybutyl)benzoate serves as the precursor for the side chain of the Pemetrexed molecule. The 4-(4-hydroxybutyl)benzoyl moiety is a critical structural component

that is ultimately coupled to the pyrrolo[2,3-d]pyrimidine core and the glutamate portion of the final drug.

The synthesis of Pemetrexed is a complex, multi-step process, and the use of a pre-functionalized side chain intermediate like **Methyl 4-(4-hydroxybutyl)benzoate** streamlines the overall synthesis. The hydroxyl group of the intermediate is typically converted to a leaving group (e.g., a halide or a sulfonate ester) to facilitate its coupling to the core heterocyclic structure. The methyl ester can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled to the L-glutamic acid derivative.

The purity and quality of **Methyl 4-(4-hydroxybutyl)benzoate** are of utmost importance in the synthesis of Pemetrexed, as any impurities in this starting material could potentially be carried through the synthetic sequence and compromise the purity of the final API.

Safety and Handling

Based on available safety data, **Methyl 4-(4-hydroxybutyl)benzoate** should be handled with care in a laboratory or industrial setting. It is important to note that the toxicological properties of this compound have not been thoroughly investigated.

- General Precautions: Use in a well-ventilated area and avoid inhalation of vapors or mists. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air.
 - If swallowed: Rinse mouth with water.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Methyl 4-(4-hydroxybutyl)benzoate is a valuable and versatile intermediate in the field of pharmaceutical synthesis. Its well-defined structure, coupled with established synthetic and analytical methodologies, makes it a reliable building block for the construction of complex drug molecules. Its critical role in the synthesis of Pemetrexed highlights its importance in the production of life-saving cancer therapies. A comprehensive understanding of the chemistry, synthesis, and analysis of this compound is essential for drug development professionals to ensure the quality, safety, and efficacy of the final pharmaceutical products.

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